1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride
Description
This compound is a hydrochloride salt featuring a propan-2-ol core linked to two pharmacologically significant moieties:
- Adamantan-1-yl ethoxy group: The adamantane moiety enhances lipophilicity, promoting blood-brain barrier penetration, while the ethoxy linker provides conformational flexibility .
Molecular Formula: C₂₆H₃₇ClF₃N₂O₂ (estimated based on structural analogues).
Key Features:
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37F3N2O2.ClH/c27-26(28,29)22-2-1-3-23(13-22)31-7-5-30(6-8-31)17-24(32)18-33-9-4-25-14-19-10-20(15-25)12-21(11-19)16-25;/h1-3,13,19-21,24,32H,4-12,14-18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYLBVINLJYYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC(=C5)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride, commonly referred to as compound AA01NJ2R, is a synthetic organic compound with potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound belongs to a class of molecules characterized by the adamantane core, which is known for its unique structural properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety suggests potential activity as an anxiolytic or antidepressant agent.
In Vitro Studies
In vitro studies have demonstrated that 1-[2-(adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride exhibits significant activity against various cancer cell lines. For example:
- Cytotoxicity : The compound showed IC50 values in the low micromolar range against several tumor cell lines, indicating potent cytotoxic effects.
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for Alzheimer's disease treatment.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 5.2 | |
| Cytotoxicity | MCF7 (breast cancer) | 3.8 | |
| AChE Inhibition | Human AChE | 45.0 | |
| BChE Inhibition | Human BChE | 30.0 |
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against human cancer cell lines revealed that it could induce apoptosis through the activation of caspase pathways. The results indicated a promising therapeutic index for further development in oncology.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in animal models of neurodegeneration. It was found to enhance cognitive function and reduce markers of oxidative stress, suggesting a potential role in treating neurodegenerative diseases.
Comparison with Similar Compounds
Variations in Piperazine Substituents
Key Observations :
Linker Modifications
Key Observations :
- Ethoxy vs. Methoxy: Ethoxy provides extended spacing between adamantane and the propanol core, improving receptor fit without excessive hydrophobicity .
Salt Forms and Stereochemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
